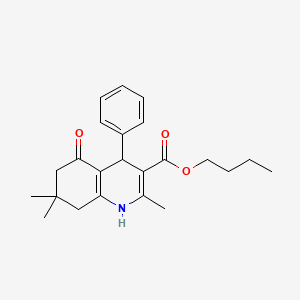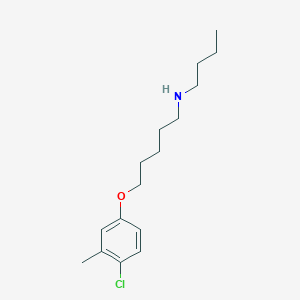
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate, also known as DDEOB, is an organic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it an ideal candidate for use in various biochemical and physiological studies. In
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is not fully understood. However, it has been suggested that 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate may inhibit the activity of certain enzymes, such as proteases and kinases. This inhibition may lead to the disruption of certain cellular processes, which could potentially lead to the development of new drugs for the treatment of various diseases.
Biochemical and Physiological Effects
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which could potentially be used in the development of new drugs for the treatment of inflammatory diseases. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has also been shown to have antitumor activity, which makes it a promising candidate for the development of new cancer therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate in lab experiments is its unique chemical structure, which makes it an ideal candidate for use in various biochemical and physiological studies. However, one of the limitations of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate is its potential toxicity, which could potentially limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Another potential area of research is the study of enzyme kinetics and the development of new biochemical assays. Additionally, further studies on the biochemical and physiological effects of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate could lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate involves the reaction of 2-(3,4-dichlorophenyl)-2-oxoethyl chloride with 4-(4-methylphenyl)-4-oxobutanoic acid in the presence of a base. This results in the formation of the ester compound, 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate. The reaction is typically carried out under reflux conditions with a suitable solvent.
Applications De Recherche Scientifique
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has been used in various scientific research studies due to its unique chemical structure. It has been studied for its potential applications in the development of new drugs, specifically in the treatment of cancer and other diseases. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate has also been used in the study of enzyme kinetics and in the development of new biochemical assays.
Propriétés
IUPAC Name |
[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-methylphenyl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2O4/c1-12-2-4-13(5-3-12)17(22)8-9-19(24)25-11-18(23)14-6-7-15(20)16(21)10-14/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMYWBMUCJOJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(4-methylphenyl)-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(dimethylamino)sulfonyl]-N-3-isoxazolyl-2-methoxybenzamide](/img/structure/B5154313.png)
![methyl 6-ethyl-2-[(2-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5154320.png)
![4-(4-fluorobenzyl)-1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5154322.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-5-phenyl-3-thiophenecarboxamide](/img/structure/B5154330.png)
![4-[3-chloro-5-ethoxy-4-(3-phenoxypropoxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5154337.png)
![isopropyl {[acetyl(allyl)amino]methyl}methylphosphinate](/img/structure/B5154343.png)
![1-(4-fluorobenzyl)-N-[2-(2-pyrazinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154348.png)
![methyl 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate hydrochloride](/img/structure/B5154355.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5154383.png)
![8-(4-ethoxyphenyl)-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B5154399.png)


![2-(5-bromo-2,4-dimethoxybenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5154427.png)